2-(Diphenylamino)thiazol-4(5H)-one
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Overview
Description
2-(Diphenylamino)thiazol-4(5H)-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diphenylamino group attached to the thiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)thiazol-4(5H)-one typically involves the reaction of diphenylamine with thioamide derivatives under specific conditions. One common method includes the cyclization of diphenylamine with thioamide in the presence of a suitable catalyst, such as phosphorus pentasulfide (P2S5), under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylamino)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the diphenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Diphenylamino)thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylamino)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties and used as a starting material for various pharmaceuticals.
Thiazolidine: A reduced form of thiazole, used in the synthesis of antibiotics and other bioactive molecules.
Benzothiazole: Contains a fused benzene and thiazole ring, widely used in the rubber industry and as a corrosion inhibitor.
Uniqueness
2-(Diphenylamino)thiazol-4(5H)-one is unique due to the presence of the diphenylamino group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse applications in research and industry .
Biological Activity
2-(Diphenylamino)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which includes a thiazole ring and a diphenylamino moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
- IUPAC Name : 2-(Diphenylamino)-thiazol-4(5H)-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests that it may exert its effects through:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), which play a critical role in cell-cycle regulation .
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- A-549 (lung cancer)
These findings indicate that the compound exhibits potent cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:
- Mechanism : The antimicrobial action is thought to result from membrane disruption and inhibition of key metabolic pathways in bacteria.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Molecular Docking Studies :
- Comparative Analysis :
Properties
CAS No. |
24147-49-7 |
---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(N-phenylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-19-15(16-14)17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
YIQJSUMQWQJBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(S1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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